6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound featuring a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone core, followed by the introduction of the thiophene and pyrrolidine moieties through specific coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene moieties.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.
Pyranone derivatives: Compounds with the pyranone core structure.
Uniqueness
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-methyl-4-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-13(8-16(19)20-11)21-12-4-5-17(10-12)15(18)9-14-3-2-6-22-14/h2-3,6-8,12H,4-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWPUTFMDBVROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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